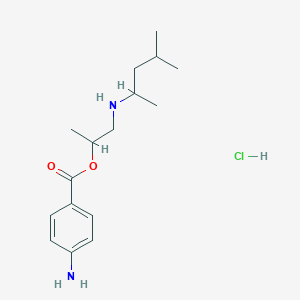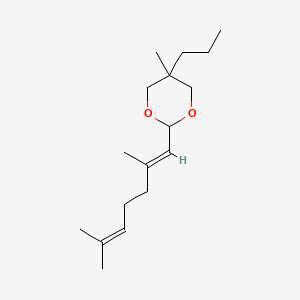
Stannane, 1,4-naphthalenediylbis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, 1,4-naphthalenediylbis(trimethyl-) is an organotin compound with the molecular formula C₁₆H₂₄Sn₂ and a molecular weight of 453.78 g/mol . This compound is characterized by the presence of two trimethylstannyl groups attached to a naphthalene ring, making it a significant compound in organometallic chemistry .
Métodos De Preparación
The synthesis of Stannane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethyltin chloride in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Stannane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organolithium compounds, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Stannane, 1,4-naphthalenediylbis(trimethyl-) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Stannane, 1,4-naphthalenediylbis(trimethyl-) involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of complexes with various biological molecules, affecting their function and activity . The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and enzymes .
Comparación Con Compuestos Similares
Stannane, 1,4-naphthalenediylbis(trimethyl-) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity but without the naphthalene ring.
Dimethyltin dichloride: Another organotin compound with two tin atoms but different substituents.
Tetramethyltin: A fully substituted organotin compound with four methyl groups attached to the tin atom.
The uniqueness of Stannane, 1,4-naphthalenediylbis(trimethyl-) lies in its structure, which includes a naphthalene ring, providing distinct chemical and physical properties compared to other organotin compounds .
Propiedades
Número CAS |
76246-38-3 |
|---|---|
Fórmula molecular |
C16H24Sn2 |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-6H;6*1H3;; |
Clave InChI |
ZLZKWCQAGKDOIE-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC=C(C2=CC=CC=C21)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


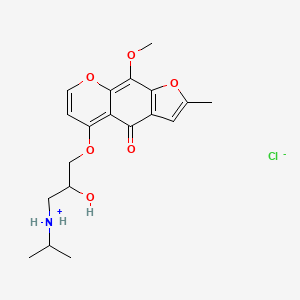

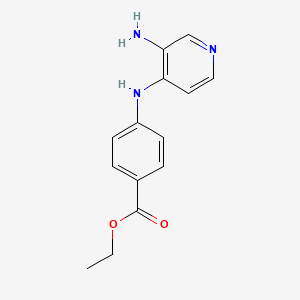
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
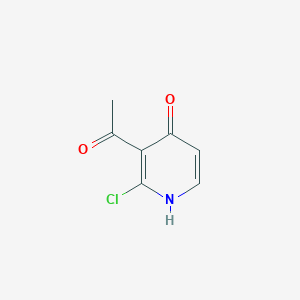
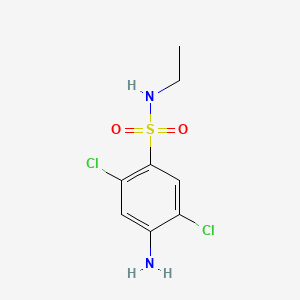
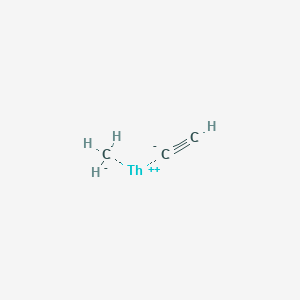
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

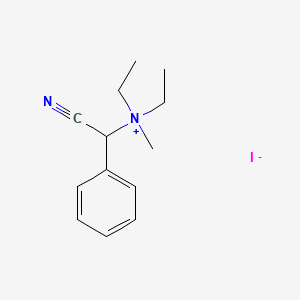
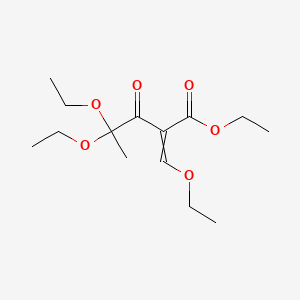
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
